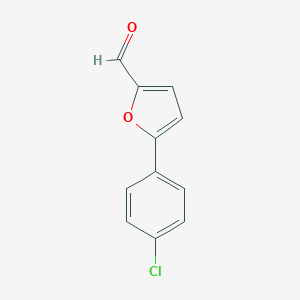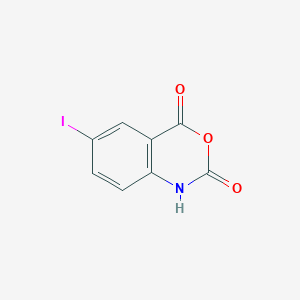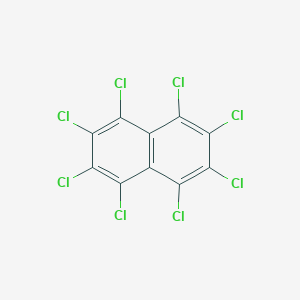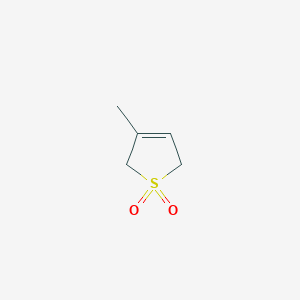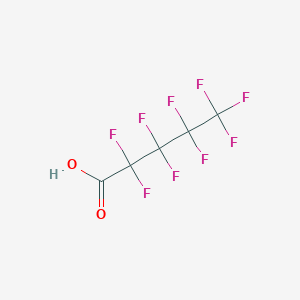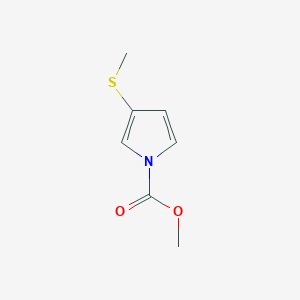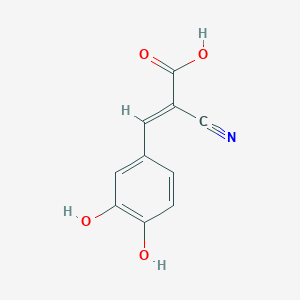
Aniline-15N
Vue d'ensemble
Description
Aniline-15N (also known as 15N-aniline, 15N-aminobenzene, or 15N-phenylamine) is an isotope of aniline, an organic compound and a derivative of benzene. 15N-aniline is an important compound for scientific research due to its unique properties and its ability to accurately track the movement of nitrogen in biological systems.
Applications De Recherche Scientifique
Molecular Weight Determination of Polyaniline : Aniline-15N was utilized in preparing polyaniline samples to determine their molecular weights using gel permeation chromatography and solid-state 15N NMR spectroscopy (Adams, Apperley, & Monkman, 1993).
Oligomer Analysis : this compound was used to analyze chloroform-soluble products of aniline oxidation in alkaline medium, leading to insights into aniline oligomers' formation mechanism (Kr̆íž, Konyushenko, Trchová, & Stejskal, 2011).
Paramagnetic Relaxation Studies : Studies on paramagnetic relaxation enhancement in this compound in the presence of a nickel(II) complex provided experimental data that challenged conventional models and contributed to new theoretical approaches (Benetis, Kowalewski, Nordenskiöld, & Edlund, 1984).
Chemical Shift Analysis in Anilinium Ions : this compound helped in understanding substituent effects on nitrogen chemical shifts in anilinium ions, revealing insights into electronic effects and nitrogen lone pair delocalization (Axenrod & Wieder, 1976).
Structural Characterization of Oligoanilinic Nanosheets : Using a mixture of U-13C aniline and 15N-labeled aniline, researchers were able to study the early stages of oxidative polymerization of aniline, leading to the characterization of oligoanilinic nanosheets (Zujovic, Webber, Travas-sejdic, & Brown, 2015).
Spin-Spin Coupling Constant Measurements : this compound was crucial in measuring nitrogen-carbon spin-spin coupling constants in various aniline derivatives, aiding in understanding the relationship between molecular structure and NMR spectroscopic parameters (Wasylishen, 1976).
Rotational Spectra and Structure Determination : The rotational spectra of 15N-isotopomers of aniline complexes were studied to deduce the structure of these complexes, providing insights into molecular interactions and configurations (Storm, Dreizler, & Consalvo, 1998).
Synthesis of 15N-labeled Heterocycles : this compound played a crucial role in a nitrogen replacement process for the direct incorporation of the 15N atom into anilines, facilitating the preparation of various 15N-labeled aromatic heterocycles (He, Zhang, He, Guo, & Fan, 2021).
Mécanisme D'action
Target of Action
Aniline-15N, also known as Benzenamine-15N, is an organic compound with the formula C6H5NH2 . It is the prototypical aromatic amine . The primary targets of this compound are Kallikrein-1 and Serum albumin . These proteins play crucial roles in various biological processes, including blood coagulation and transport of various substances within the body .
Mode of Action
It is known to interact with its targets, kallikrein-1 and serum albumin . The interaction between this compound and these proteins may result in changes in their function, potentially influencing various biological processes .
Biochemical Pathways
This compound is involved in a nitrogen replacement process that directly incorporates the 15N atom of glycine-15N into anilines . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . This leads to the formation of a variety of 15N-labeled aromatic heterocycles .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Its interaction with kallikrein-1 and serum albumin suggests that it may influence blood coagulation and the transport of various substances within the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store this compound at a temperature of 2-8°C . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the body .
Safety and Hazards
Aniline-15N is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Dam. 1, Muta. 2, and Resp. Sens. 1 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Aniline-15N participates in various biochemical reactions. It has been reported that a nitrogen replacement process directly incorporates the ^15N atom of glycine-15N into anilines . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . This indicates that this compound can interact with enzymes and other biomolecules involved in these reactions.
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. For instance, it has been found to have inhibitory effects on tyrosinase activity and anti-melanogenesis activity in murine B16F10 melanoma cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been used in the synthesis of ^15N-labeled aromatic heterocycles via a nitrogen replacement process .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been used in the synthesis of ^15N-labeled aromatic heterocycles
Propriétés
IUPAC Name |
(15N)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456441 | |
| Record name | Aniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7022-92-6 | |
| Record name | Aniline-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aniline-15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 15N label in aniline-15N allow for a more in-depth study of cobaloximes?
A: The 15N nucleus possesses a nuclear spin, making it detectable by NMR spectroscopy. This allows researchers to indirectly observe the quadrupolar cobalt nucleus (59Co) in cobaloximes through its influence on the 15N NMR signal []. This is particularly useful as directly observing 59Co can be challenging due to its quadrupolar broadening effects. By analyzing the splittings and distortions in the 15N NMR spectra, researchers can glean information about the cobalt-nitrogen bond, including J-coupling constants and insights into the cobalt's electric field gradient. [, ].
Q2: Can you elaborate on the significance of measuring spin-spin coupling constants (J-couplings) in molecules like this compound and its derivatives?
A: J-couplings provide valuable information about the electronic structure and bonding in molecules. In this compound and its derivatives, the 1J(15N,13C) coupling constant, obtained through 13C NMR spectroscopy, reveals insights into the nature of the nitrogen-carbon bond []. Researchers found that the magnitude of this coupling constant correlates with the N(s)-C(s) bond order and is sensitive to the substituent on the aniline ring and the solvent used []. These findings contribute to our understanding of how substituents and solvent effects influence electronic distribution and bonding within these molecules.
Q3: What structural information can be obtained from studying this compound and its derivatives using techniques like Nuclear Magnetic Resonance (NMR)?
A: NMR spectroscopy, particularly using the 15N isotope, offers a powerful way to probe the structure of this compound and its derivatives. Researchers have used 15N NMR to determine not only nitrogen chemical shifts but also crucial parameters like chemical shift anisotropy tensors []. In the case of cobaloximes containing this compound, solid-state 15N NMR experiments, including magic-angle spinning, provided valuable insights into the orientation of the nitrogen chemical shielding tensors within the molecule [, ]. This detailed structural information enhances our understanding of the electronic environment surrounding the nitrogen atom and its influence on the molecule's overall properties.
Q4: How is computational chemistry being utilized in conjunction with experimental techniques to study this compound and related compounds?
A: Researchers are employing computational methods like INDO (Intermediate Neglect of Differential Overlap) molecular orbital calculations to predict molecular properties of this compound and its derivatives [, ]. These calculations can be used to estimate parameters such as long-range spin-spin coupling constants and compare them with experimental findings []. This interplay between computational and experimental approaches helps validate the theoretical models and refine our understanding of the relationships between molecular structure and observed spectroscopic properties.
Q5: Beyond NMR, what other spectroscopic techniques are useful for studying this compound and its derivatives?
A: While NMR spectroscopy plays a significant role, the study of this compound and its derivatives also benefits from complementary techniques. For instance, researchers have used multiphoton ionization coupled with mass spectrometry to investigate the ionization and fragmentation pathways of this compound []. This approach provides valuable information about the molecule's stability under ionization conditions and the likely fragmentation products formed, contributing to a more comprehensive understanding of its chemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



